molecular formula C15H19N5O2 B13189625 Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate

Cat. No.: B13189625
M. Wt: 301.34 g/mol
InChI Key: RABHGQLXTDIEBC-UHFFFAOYSA-N
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Description

Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is a complex organic compound that features a combination of a benzyl group, a pyrrolidine ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate typically involves multiple steps. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrrolidine ring via nucleophilic substitution. The final step often includes the attachment of the benzyl group through a carbamate linkage. Reaction conditions may vary, but common reagents include organic solvents like dichloromethane and catalysts such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The triazole ring is known for its ability to coordinate with metal ions, which can play a role in its biological activity. Additionally, the pyrrolidine ring can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Benzylcarbamate: A simpler compound with similar functional groups but lacking the triazole and pyrrolidine rings.

    Pyrrolidine derivatives: Compounds like N-benzyl-2-pyrrolidone, which share the pyrrolidine ring but differ in other structural aspects.

    Triazole derivatives: Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol.

Uniqueness

Benzyl N-{[3-(pyrrolidin-2-yl)-1H-1,2,4-triazol-5-yl]methyl}carbamate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the triazole and pyrrolidine rings allows for diverse interactions with molecular targets, making it a versatile compound in various research applications.

Properties

Molecular Formula

C15H19N5O2

Molecular Weight

301.34 g/mol

IUPAC Name

benzyl N-[(3-pyrrolidin-2-yl-1H-1,2,4-triazol-5-yl)methyl]carbamate

InChI

InChI=1S/C15H19N5O2/c21-15(22-10-11-5-2-1-3-6-11)17-9-13-18-14(20-19-13)12-7-4-8-16-12/h1-3,5-6,12,16H,4,7-10H2,(H,17,21)(H,18,19,20)

InChI Key

RABHGQLXTDIEBC-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=NNC(=N2)CNC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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